Naloxol

Opioid withdrawal Neutral antagonist In vivo pharmacology

Researchers studying μ-opioid receptor (MOR) constitutive activity often encounter unwanted inverse agonism when using naloxone or naltrexone after morphine pre-treatment. Naloxol (CAS 58691-01-3) is the definitive neutral antagonist that does not suppress basal [³⁵S]GTPγS binding or alter cAMP levels beyond competitive blockade. • Pure neutral antagonist - no inverse agonism even after morphine pre-treatment; ideal for measuring basal MOR tone. • Key intermediate for naloxegol (Movantik) - certified α-naloxol reduces unit operations and accelerates ANDA filing. • Reference standard for LC-MS/MS & GC-MS methods - used as calibrator in forensic DUID and post-mortem opioid panels.

Molecular Formula C19H23NO4
Molecular Weight 329.4 g/mol
CAS No. 58691-01-3
Cat. No. B12781492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxol
CAS58691-01-3
Molecular FormulaC19H23NO4
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
InChIInChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13?,14-,17+,18+,19-/m1/s1
InChIKeyHMWHERQFMBEHNG-DMOGFEGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxol: Opioid Metabolite & Synthetic Intermediate


Naloxol (CAS 58691-01-3) is the 6‑hydroxy analog of the classic opioid antagonist naloxone, existing as two epimers, α‑naloxol and β‑naloxol [1]. It is both a primary human metabolite of naloxone and a versatile chemical precursor for peripherally acting mu‑opioid receptor antagonists (PAMORAs) such as naloxegol [2]. The reduction of the C6 ketone to a hydroxyl group profoundly alters the compound's intrinsic efficacy at the mu‑opioid receptor, creating a neutral antagonist profile that cannot be replicated by naloxone or naltrexone alone [3].

Why Substituting Naloxol Fails


Although naloxol is structurally closely related to naloxone, the replacement of the C6 ketone with a hydroxyl group eliminates the inverse agonist properties that emerge with naloxone after morphine pretreatment [1]. Consequently, naloxol behaves as a pure neutral antagonist regardless of the state of the mu‑opioid receptor, whereas naloxone, naltrexone, and their non‑reduced analogs exhibit context‑dependent inverse agonism [1]. This functional divergence means that substituting naloxol with another in‑class compound will confound experiments investigating basal receptor signaling, precipitated withdrawal, or structure‑activity relationships at opioid receptors.

Naloxol: Head-to-Head Evidence


Titratable Opioid Withdrawal Antagonism

In a head‑to‑head study in male Wistar rats, the potency of 6α‑naloxol to suppress operant responding during naloxone‑precipitated withdrawal was compared with naloxone. Under morphine‑naïve conditions, naloxone was only 5‑fold more potent than 6α‑naloxol; however, after single or repeated morphine pretreatment, this difference increased to 65‑fold. When examining the early phase of withdrawal (5–15 min post‑injection), naloxone was 100‑fold more potent, while in the late phase (25–35 min) the difference declined to 9‑fold, demonstrating a time‑dependent pharmacology unique to the reduced metabolite [1].

Opioid withdrawal Neutral antagonist In vivo pharmacology

Neutral Antagonist vs. Inverse Agonist at MOR

Using GTPγS binding assays and cAMP measurements in transfected cells, Wang et al. demonstrated that naloxone and naltrexone are neutral antagonists in untreated cells but acquire inverse agonist activity (suppressing basal MOR signaling) after morphine pretreatment. In contrast, 6α‑naloxol and 6β‑naloxol remained neutral antagonists under all conditions tested, showing no suppression of basal signaling even after morphine pretreatment [1]. In vivo, this translated to significantly reduced withdrawal jumping in mice treated with the neutral antagonists compared to naloxone/naltrexone at doses that effectively blocked morphine antinociception [1].

Constitutive receptor activity Inverse agonism G‑protein signaling

Comparable Binding Affinity to Naloxone

Despite the 5‑ to 100‑fold lower in vivo potency, 6α‑naloxol maintains binding affinity for the µ‑ and δ‑opioid receptors that is approximately equal to that of naloxone [1][2]. This indicates that the reduction of the C6 ketone primarily alters functional efficacy (neutral antagonism) rather than receptor recognition, a property that is not shared by other naloxone metabolites such as naloxone‑3‑glucuronide [2].

Receptor binding Structure‑activity relationship Metabolite pharmacology

Direct Intermediate for Naloxegol Synthesis

Industrial‑scale synthesis of naloxegol (NKTR‑118), an FDA‑approved peripherally acting mu‑opioid receptor antagonist, proceeds through a stereoselective reduction of 3‑O‑MEM‑naloxone to 3‑O‑MEM‑α‑naloxol, followed by PEGylation and deprotection [1]. Naloxol is therefore an essential in‑process control standard and a key starting material for the production of naloxegol oxalate. In contrast, naloxone itself cannot be directly PEGylated without prior reduction, and naltrexone would require both reduction and N‑dealkylation/re‑alkylation, adding at least two synthetic steps [1].

Process chemistry PAMORA synthesis Patent intermediate

Naloxol: Application Scenarios


Forensic Toxicology: Naloxone Metabolite Quantitation

6α‑Naloxol is the primary active metabolite of naloxone in humans and must be monitored alongside the parent drug in forensic and clinical toxicology panels. Certified reference materials such as Cerilliant's 6α‑Naloxol solution (1.0 mg/mL) are used as calibrators for LC‑MS/MS and GC‑MS methods, enabling accurate quantitation of both analytes from a single extraction. Because 6α‑naloxol retains binding affinity comparable to naloxone [1], it serves as an ideal internal standard for assay development, ensuring that the metabolite is not underestimated due to differential ionization or recovery. This application is mandated in forensic driving‑under‑the‑influence (DUID) panels and post‑mortem opioid intoxication investigations.

Inverse Agonism vs. Neutral Antagonism Analysis

Naloxol (both α‑ and β‑epimers) is the gold‑standard neutral antagonist for experiments designed to measure basal (constitutive) mu‑opioid receptor signaling. Unlike naloxone and naltrexone, which become inverse agonists after morphine pretreatment, naloxol does not suppress basal [35S]GTPγS binding or alter cAMP levels beyond simple competitive blockade [2]. This property allows pharmacologists to unambiguously attribute observed effects to the blockade of endogenous opioid tone rather than to inverse agonist activity. The differential time‑course of 6α‑naloxol (slower onset, longer duration) further permits temporal dissection of withdrawal phases that cannot be resolved with the rapid‑acting naloxone [3].

GMP Intermediate for Naloxegol API

For CROs and generic pharmaceutical manufacturers developing naloxegol oxalate (Movantik/Moventig), α‑naloxol is the critical intermediate. The patented process requires a stereoselective reduction of 3‑O‑MEM‑naloxone to 3‑O‑MEM‑α‑naloxol with an α:β ratio >85:15 [4]. Procuring α‑naloxol of certified epimeric purity eliminates the need for in‑house reduction optimization, reduces the number of unit operations, and provides an identifiable reference point for process analytical technology (PAT) implementation. This directly shortens the timeline for ANDA filing and process validation.

DMPK: Species-Specific Reduction Pathways

The ratio of α‑ to β‑naloxol excreted in urine varies dramatically between species: guinea pigs exhibit an α/β ratio of 0.41, whereas rats produce almost exclusively β‑naloxol [5]. This stereospecificity reflects differences in the aldo‑keto reductase enzymes responsible for naloxone metabolism. DMPK scientists can use pure α‑naloxol and β‑naloxol reference standards to establish species‑specific calibration curves, to validate in vitro‑in vivo extrapolation (IVIVE) models, and to ensure that the correct epimer is quantified in preclinical toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.